(2-Methylbenzo[d]thiazol-4-yl)methanol
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Overview
Description
(2-Methylbenzo[d]thiazol-4-yl)methanol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound has a methyl group attached to the second carbon of the benzothiazole ring and a methanol group attached to the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]thiazol-4-yl)methanol typically involves the reaction of 2-methylbenzothiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[d]thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of (2-Methylbenzo[d]thiazol-4-yl)aldehyde or (2-Methylbenzo[d]thiazol-4-yl)carboxylic acid.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[d]thiazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and mood disorders .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the methanol group but shares the benzothiazole core structure.
4-Methylbenzothiazole: Has a methyl group at the fourth carbon instead of the second carbon.
Benzothiazole: The parent compound without any additional substituents.
Uniqueness
(2-Methylbenzo[d]thiazol-4-yl)methanol is unique due to the presence of both a methyl group and a methanol group on the benzothiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9NOS |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
(2-methyl-1,3-benzothiazol-4-yl)methanol |
InChI |
InChI=1S/C9H9NOS/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-4,11H,5H2,1H3 |
InChI Key |
TYSRZORJCDIWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)CO |
Origin of Product |
United States |
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